molecular formula C27H26FN3O5 B4147579 2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide

2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B4147579
M. Wt: 491.5 g/mol
InChI Key: XAAXHLLRKFYUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Formation of the imidazolidinyl core: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the imidazolidinyl ring.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using spectroscopic techniques.

Scientific Research Applications

2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O5/c1-35-22-11-3-18(4-12-22)15-16-30-24(17-25(32)29-20-7-13-23(36-2)14-8-20)26(33)31(27(30)34)21-9-5-19(28)6-10-21/h3-14,24H,15-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAXHLLRKFYUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 3
2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 6
2-(1-(4-Fluorophenyl)-3-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.